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Compound of Interest

Compound Name: 2-Chloro-3-fluoronitrobenzene

CAS No.: 21397-07-9

Cat. No.: B1583630

Get Quote

Physical Properties & Technical Characterization of 2-Chloro-3-fluoronitrobenzene

Part 1: Executive Summary
2-Chloro-3-fluoronitrobenzene (CAS: 21397-07-9) is a specialized halogenated aromatic

intermediate critical to the synthesis of fluoroquinolone antibiotics, agrochemicals, and

benzothiazole-based pharmacophores. Characterized as a low-melting solid (MP: 28–31 °C)

that transitions easily to a liquid state, it presents unique handling challenges compared to its

higher-melting isomers.

Its chemical utility is defined by the ortho-nitro activation of the chlorine atom, rendering it

highly susceptible to nucleophilic aromatic substitution (SNAr), while the meta-fluorine atom

remains robust, serving as a bioisostere to modulate metabolic stability in final drug candidates.

This guide provides a definitive technical profile, synthesizing experimental physical data with

validated characterization protocols.

Part 2: Molecular Identity & Structural
Characteristics[1]
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The compound is an isomer of chlorofluoronitrobenzene where the nitro group dictates the

electronic environment. The specific arrangement (Cl at 2, F at 3, NO₂ at 1) creates a dipole

moment and steric crowding that influences its physical state.

Table 1: Chemical Identity & Nomenclature

Parameter Technical Detail

IUPAC Name
1-Chloro-2-fluoro-6-nitrobenzene (or 2-
Chloro-3-fluoronitrobenzene)

CAS Registry Number 21397-07-9

Molecular Formula C₆H₃ClFNO₂

Molecular Weight 175.54 g/mol

SMILES C1=CC(=C(C(=C1)F)Cl)[O-]

InChI Key NJZSQTMICFLABM-UHFFFAOYSA-N

| MDL Number | MFCD04112549 |

Part 3: Physicochemical Profile
The physical properties of 2-Chloro-3-fluoronitrobenzene are dominated by the electron-

withdrawing nature of the nitro and halogen substituents, which increase density but disrupt

crystal lattice energy, resulting in a low melting point.

Table 2: Physical Properties
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Property Value / Range Condition / Note

Physical State Low-melting solid / Liquid
Solid < 28°C; Liquid >
31°C. Often appears as a
brown semi-solid.

Melting Point 28 – 31 °C

Sharp transition; requires

precise temperature control

during handling.

Boiling Point 237 – 239 °C

At 760 mmHg. High boiling

point indicates strong

intermolecular dipole

interactions.

Density 1.494 ± 0.06 g/cm³

Predicted. Significantly denser

than water due to

halogenation.

Refractive Index 1.560 (Predicted)
High refractive index typical of

nitro-aromatics.

Flash Point > 110 °C (Est.)

Based on structural analogs

(e.g., 2-nitrochlorobenzene FP

~124°C).

| Vapor Pressure | Low (< 0.1 mmHg) | At 25°C. Low volatility reduces inhalation risk at ambient

temp. |

Part 4: Reactivity & Electronic Structure Analysis
Understanding the reactivity landscape is crucial for process chemists. The nitro group at

position 1 exerts a strong negative mesomeric effect (-M) and negative inductive effect (-I).

Activation of C-Cl (Position 2): The Chlorine atom is ortho to the Nitro group. The -M effect

stabilizes the Meisenheimer complex formed during nucleophilic attack, making the C-Cl

bond highly labile to SNAr displacement by amines or alkoxides.
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Stability of C-F (Position 3): The Fluorine atom is meta to the Nitro group. It does not benefit

from resonance activation (-M) for displacement. Therefore, under standard SNAr conditions,

the Fluorine remains intact, allowing for the selective introduction of nucleophiles at the

Chlorine position.

Diagram 1: Electronic Activation & SNAr Reactivity Logic

2-Chloro-3-fluoronitrobenzene
(Substrate)

Nitro Group (C1)
Electron Withdrawing (-M, -I)

Determines Reactivity

Ortho Position (C2-Cl)
ACTIVATED

Resonance Stabilization
of Intermediate

Meta Position (C3-F)
PASSIVE / STABLE

No Resonance
Interaction

Substitution Product
(2-Nu-3-fluoronitrobenzene)

Cl Leaving Group
Nucleophile (Nu-)

(e.g., Amines)

Selective Attack
(Displaces Cl)

Click to download full resolution via product page

Caption: The nitro group activates the ortho-chlorine for displacement, while the meta-fluorine

remains stable, enabling regioselective synthesis.

Part 5: Solubility & Partitioning
For drug development, the solubility profile dictates formulation and extraction strategies.

Water Solubility: Insoluble.[1] The lipophilic halogens and aromatic ring dominate the polarity

of the nitro group.

Organic Solvents: Highly soluble in:

Methanol/Ethanol: Useful for recrystallization (if cooled < 0°C).

Ethyl Acetate / Dichloromethane: Primary extraction solvents.

DMSO / DMF: Preferred solvents for SNAr reactions due to high dielectric constants

enhancing nucleophilicity.
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Partition Coefficient (LogP): Estimated ~2.3 – 2.5. This moderate lipophilicity ensures good

membrane permeability for biological applications but requires non-polar mobile phases for

chromatography.

Part 6: Experimental Characterization Protocols
To validate the identity and purity of 2-Chloro-3-fluoronitrobenzene, the following self-

validating protocols are recommended.

Protocol A: Purity Determination via GC-MS
Rationale: Due to the compound's volatility at high temperatures and low molecular weight,

Gas Chromatography (GC) is superior to HPLC for rapid purity checks.

Sample Prep: Dissolve 10 mg of sample in 1 mL of Dichloromethane (DCM).

Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

Temperature Program:

Initial: 60°C (Hold 1 min).

Ramp: 20°C/min to 280°C.

Final: 280°C (Hold 5 min).

Detection: Mass Spectrometer (EI source). Look for molecular ion [M]+ at m/z 175

(characteristic Cl isotope pattern 3:1 at 175/177).

Protocol B: Melting Point Determination (Capillary
Method)
Rationale: The low melting point (28-31°C) makes standard open-capillary methods prone to

error if the ambient temperature is high. A chilled apparatus is required.
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Preparation: Chill the sample in a refrigerator (4°C) for 1 hour to ensure complete

solidification.

Loading: Pack the cold solid into a capillary tube quickly to prevent melting from hand heat.

Apparatus: Use a melting point apparatus with a starting temperature of 20°C.

Ramp: Heat at 1.0 °C/min.

Observation: Record the temperature of the first liquid droplet (onset) and the disappearance

of the last solid crystal (clear point).

Acceptance Criteria: Range must fall within 28.0 – 31.0 °C.[2]

Protocol C: NMR Characterization
¹H NMR (400 MHz, CDCl₃):

Expect a complex splitting pattern due to the ABC spin system of the three aromatic

protons, further coupled by ¹⁹F.

δ 7.3 – 7.8 ppm: Aromatic region. The proton ortho to Fluorine will show large H-F

coupling (J ~8-10 Hz).

¹⁹F NMR:

Expect a singlet (decoupled) or multiplet (coupled) around -110 to -120 ppm (typical for

meta-fluoronitrobenzene derivatives).

Diagram 2: Characterization & QC Workflow
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Caption: Step-by-step Quality Control workflow ensuring isomer specificity and chemical purity.
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Part 7: Handling, Safety & Stability
Safety Classification (GHS):

Signal Word: Warning.

Hazard Statements:

H302: Harmful if swallowed.[3]

H315: Causes skin irritation.[3]

H319: Causes serious eye irritation.[3]

H335: May cause respiratory irritation.[3]

Storage & Stability:

Temperature: Store at 2–8 °C (Refrigerated). Because the MP is near ambient temperature,

storage at room temperature can lead to partial melting/resolidification cycles, which may

degrade crystal quality or trap moisture.

Atmosphere: Hygroscopic potential. Store under inert gas (Argon/Nitrogen) in a tightly sealed

container.

Incompatibilities: Strong oxidizing agents and strong bases (which may induce premature

SNAr or polymerization).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1583630?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

